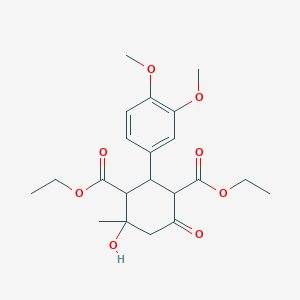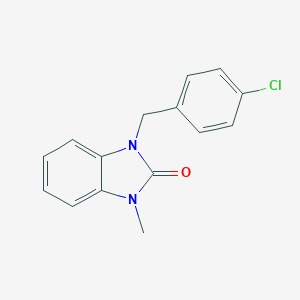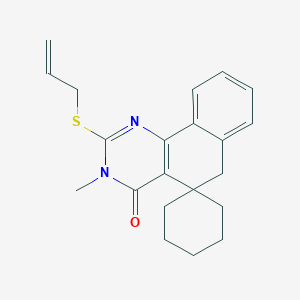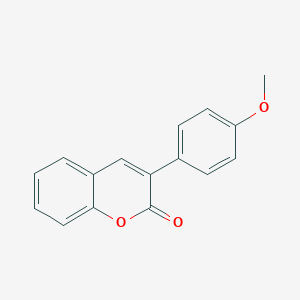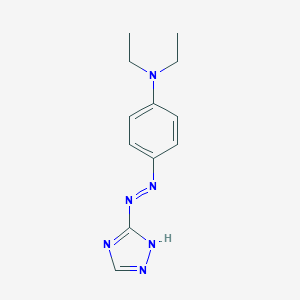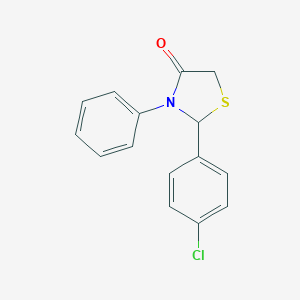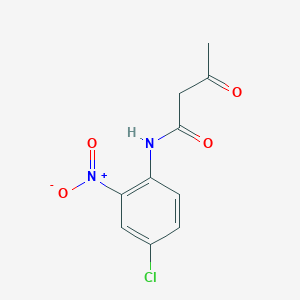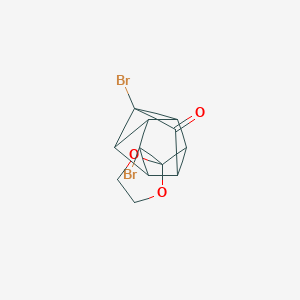
RCL T298565
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one is a complex organic compound with the molecular formula C12H10Br2O3 and a molecular weight of 362.014 g/mol This compound features a unique spiro structure, which is characterized by a dioxolane ring fused to a pentacyclic decane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one typically involves the following steps:
Formation of the Pentacyclic Decane Core: The pentacyclic decane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a condensation reaction with appropriate diol and aldehyde or ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Ring-Opening Reactions: The spiro structure allows for cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
Scientific Research Applications
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one involves its interaction with molecular targets and pathways. The bromine atoms and the spiro structure contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5’,9’-Dichlorospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one: Similar structure but with chlorine atoms instead of bromine.
5’,9’-Diiodospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one imparts unique reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules .
Properties
CAS No. |
25867-84-9 |
|---|---|
Molecular Formula |
C12H10Br2O3 |
Molecular Weight |
362.01 g/mol |
IUPAC Name |
5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one |
InChI |
InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2 |
InChI Key |
GABJUTVSUROVBC-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
Canonical SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
Key on ui other cas no. |
25867-84-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)
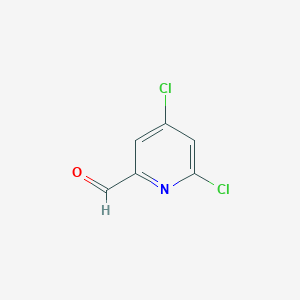
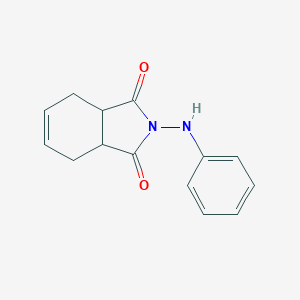
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)
